Cas no 96-98-0 (4-Methyl-3-nitrobenzoic acid)

4-Methyl-3-nitrobenzoic acid is a benzoic acid derivative featuring a nitro substituent and methyl group at positions 3 and 4 respectively. This compound exhibits high thermal stability, making it suitable for applications requiring resistance to heat-induced decomposition. Its unique structural properties also facilitate the development of novel materials with tailored physical and chemical characteristics.
4-Methyl-3-nitrobenzoic acid structure
4-Methyl-3-nitrobenzoic acid structure
商品名:4-Methyl-3-nitrobenzoic acid
CAS番号:96-98-0
MF:C8H7NO4
メガワット:181.145482301712
MDL:MFCD00007174
CID:34885
PubChem ID:7319

4-Methyl-3-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-Methyl-3-nitrobenzoic acid
    • 3-Nitro-p-toluic acid
    • 3-nitro-4-methyl benzoic acid
    • 4-methyl-3-nitro-benzoicaci
    • RARECHEM AL BO 1292
    • 2-NITROTOLUENE-4-CARBOXYLIC ACID
    • 4-Methyl-3-Nitrobenzoic Acid 3-Nitro-4-Methylbenzoic Acid
    • 4-Methyl-3-nitrobenzoic
    • 3-Nitro-p-toluylsure
    • 4-Methy-3-nitrobenzoic acid
    • 3-nitro-4-methyl-benzaoate acid
    • 3-Nitro-para-toluic acid
    • 3-Nitro-p-toluylsaeure
    • 4-Methyl-3-nitro-benzoesaeure
    • Benzoic acid,4-methyl-3-nitro
    • EINECS 202-549-3
    • m-Nitro-p-toluic acid
    • p-Toluic acid,3-nitro
    • 3-Nitro-4-methylbenzoic acid
    • Benzoic acid, 4-methyl-3-nitro-
    • 4-METHYL-3-NITRO-BENZOIC ACID
    • p-Toluic acid, 3-nitro-
    • BBEWSMNRCUXQRF-UHFFFAOYSA-N
    • NSC50659
    • PubChem8353
    • 4-METHYL-3-NITRO BENZOIC ACID
    • DSSTox_CID_5642
    • DSSTox_RID_77867
    • Oprea1_315455
    • DSSTox_GSID_25642
    • MLS002
    • 4-Methyl-3-nitrobenzoic acid (ACI)
    • p-Toluic acid, 3-nitro- (6CI, 7CI, 8CI)
    • NSC 50659
    • 4-Methyl-3-nitrobenzoic acid,99%
    • 96-98-0
    • 3Nitroparatoluic acid
    • DTXCID705642
    • BENZOIC ACID, 4-METHYL-3-NITRO
    • CAS-96-98-0
    • NCGC00091412-01
    • METHYL-3-NITROBENZOIC ACID, 4-
    • NCGC00091412-02
    • M-4217
    • F3095-3211
    • 3Nitro4methylbenzoic acid
    • M0950
    • AKOS000120551
    • Benzoic acid, 4methyl3nitro
    • BCP24478
    • 3Nitroptoluic acid
    • SCHEMBL177231
    • Tox21_201069
    • CS-0039942
    • 4SVO2C6KJ2
    • BBEWSMNRCUXQRF-UHFFFAOYSA-
    • HY-W021293
    • MLS002152889
    • HMS3039P06
    • DB-003966
    • Z57127401
    • UNII-4SVO2C6KJ2
    • pToluic acid, 3nitro
    • AS-11011
    • SMR001224501
    • DTXSID6025642
    • CHEMBL1488599
    • EC 202-549-3
    • NSC-50659
    • NCGC00258622-01
    • 4-Methyl-3-nitrobenzoic acid, 99%
    • pToluic acid, 3nitro (8CI)
    • 4-Methyl-3-nitrobenzoicacid
    • AE-562/40723402
    • EN300-17977
    • STK358776
    • 3-Nitro-4-methylbenzoic Acid; 3-Nitro-p-toluic Acid; NSC 50659
    • 4-Methyl-3-nitrobenzoic acid;3-Nitro-p-toluic acid
    • MFCD00007174
    • NS00008582
    • mNitroptoluic acid
    • AKOS023769640
    • AC-3037
    • MDL: MFCD00007174
    • インチ: 1S/C8H7NO4/c1-5-2-3-6(8(10)11)4-7(5)9(12)13/h2-4H,1H3,(H,10,11)
    • InChIKey: BBEWSMNRCUXQRF-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C([N+](=O)[O-])C(C)=CC=1)O
    • BRN: 1874411

計算された属性

  • せいみつぶんしりょう: 181.03800
  • どういたいしつりょう: 181.038
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 83.1
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • 色と性状: 白色淡黄色粉末
  • 密度みつど: 1.4283 (rough estimate)
  • ゆうかいてん: 188.0 to 192.0 deg-C
  • ふってん: 314.24°C (rough estimate)
  • フラッシュポイント: 351.4 °C at 760 mmHg
  • 屈折率: 1.5468 (estimate)
  • ようかいど: 0.257g/l
  • すいようせい: <0.1 g/100 mL at 22 ºC
  • PSA: 83.12000
  • LogP: 2.12460
  • ようかいせい: 未確定

4-Methyl-3-nitrobenzoic acid セキュリティ情報

4-Methyl-3-nitrobenzoic acid 税関データ

  • 税関コード:2916399090
  • 税関データ:

    中国税関コード:

    2916399090

    概要:

    29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

    要約:

    29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Methyl-3-nitrobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-17977-10.0g
4-methyl-3-nitrobenzoic acid
96-98-0 95.0%
10.0g
$32.0 2025-03-21
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0686029435-100g
4-Methyl-3-nitrobenzoic acid
96-98-0 98%
100g
¥ 176.5 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110582-100g
4-Methyl-3-nitrobenzoic acid
96-98-0 98%
100g
¥62.00 2024-04-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M94900-100g
4-Methyl-3-nitrobenzoic acid
96-98-0
100g
¥116.0 2021-09-08
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A11650-500g
4-Methyl-3-nitrobenzoic acid, 99%
96-98-0 99%
500g
¥2028.00 2023-03-03
Alichem
A010004292-1g
4-Methyl-3-nitrobenzoic acid
96-98-0 97%
1g
$1504.90 2023-08-31
TRC
B495305-5g
4-Methyl-3-nitrobenzoic Acid
96-98-0
5g
$ 69.00 2023-09-08
Chemenu
CM100400-1000g
4-methyl-3-nitrobenzoic acid
96-98-0 95%+
1000g
$105 2024-07-18
Matrix Scientific
074487-10g
4-Methyl-3-nitrobenzoic acid, 95+%
96-98-0 95+%
10g
$24.00 2023-09-10
Apollo Scientific
OR40550-500g
4-Methyl-3-nitrobenzoic acid
96-98-0 98+%
500g
£53.00 2025-02-20

4-Methyl-3-nitrobenzoic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Phosphorus pentoxide ,  Iron nitrate (Fe(NO3)3) nonahydrate ;  6 h
リファレンス
Nitration of deactivated aromatic compounds via mechanochemical reaction
Wu, Jian-Wei; Zhang, Pu; Guo, Zhi-Xin, Tetrahedron Letters, 2021, 72,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Manganese diacetate ,  Cobalt dibromide Solvents: Acetic acid ;  40 min, 0.4 MPa, 138 °C
1.2 Reagents: Nitric acid Solvents: Water ;  3 h, 0.12 MPa, 112 °C
リファレンス
Green preparation of monosubstituted methylbenzoic acid and monosubstituted phthalic acid
, China, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Nitric acid Catalysts: (OC-6-11)-Tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamid… Solvents: 1,2-Dichloroethane ,  Water
リファレンス
Counterion effects in indium-catalysed aromatic electrophilic substitution reactions
Frost, Christopher G.; Hartley, Joseph P.; Griffin, David, Tetrahedron Letters, 2002, 43(27), 4789-4791

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  < 5 °C; 0.5 h, < 5 °C
1.2 Reagents: Water ;  cooled
リファレンス
Synthesis and Na+/H+ exchanger 1 inhibitory activity of substituted benzoylguanidine-trimetazidine conjugates
Du, Ping; Zhang, Di; Zhang, Guomin; Ren, Shujuan; Gong, Guoqing; et al, Zhongguo Yaoke Daxue Xuebao, 2011, 42(1), 22-28

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Orally active zwitterionic factor Xa inhibitors with long duration of action
Mochizuki, Akiyoshi; Nagata, Tsutomu; Kanno, Hideyuki; Takano, Daisuke; Kishida, Masamichi; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(24), 7337-7343

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Reactions of dimercaptomaleic acid derivatives. VI. Oxidative degradation of 1-benzoyl-1-carboxy-3,6-dithia-1-cyclohexene derivatives
Hahn, Witold E.; Wojciechowski, Lech, Lodzkie Towarzystwo Naukowe, 1967, (1967), 61-8

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Ammonium nitrate Solvents: Dichloromethane ;  10 - 15 min, rt
1.2 Reagents: Sulfuric acid ;  10 - 15 min, 0 °C; 4 - 5 h, rt
1.3 Reagents: Water ;  rt
リファレンス
Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives
Srinivas, B.; Devi, N. Saritha; Sreenivasulu, G. K.; Parameshwar, R., Pharma Chemica, 2015, 7(5), 251-256

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Water ;  10 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Sulfuric acid ;  45 min, 0 °C; 1 h, 10 - 20 °C
1.3 Reagents: Water ;  cooled
リファレンス
Preparation of spirocyclic amides as bradykinin receptor modulators
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium nitrate
リファレンス
Nitration of some substituted aromatic compounds with potassium nitrate in polyphosphoric acid
Iqbal, Rashid; Rama, Nasim Hasan; Haq, Muhammad Zia Ul; Madhwa, Farag Ali, Journal of the Chemical Society of Pakistan, 1997, 19(2), 141-144

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Nitration of p-toluic acid
Gracheva, I. N.; Tochilkin, A. I., Khimiko-Farmatsevticheskii Zhurnal, 1980, 14(10),

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Plant growth-regulating 2-methyl-3-nitrobenzate esters
, Federal Republic of Germany, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Solvents: Trifluoroacetic acid ,  Water
リファレンス
Oxidation by metal salts. IV. Cerium(IV) salt-promoted oxidative halogenation of toluene and para-substituted toluenes containing electron-withdrawing groups in aqueous trifluoroacetic acid solutions
Makhon'kov, D. I.; Cheprakov, A. V.; Rodkin, M. A.; Mil'chenko, A. Yu.; Beletskaya, I. P., Zhurnal Organicheskoi Khimii, 1986, 22(1), 30-9

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Ammonium nitrate Solvents: Dichloromethane ;  10 min
1.2 Reagents: Sulfuric acid ;  0.25 h, 0 °C; 2 - 5 h, rt
1.3 Reagents: Water ;  cooled; rt
リファレンス
Hybrids of privileged structures benzothiazoles and pyrrolo[2,1-c][1,4]benzodiazepin-5-one, and diversity-oriented synthesis of benzothiazoles
Subhas Bose, D.; Idrees, Mohd.; Todewale, Ismail K.; Jakka, N. M.; Venkateswara Rao, J., European Journal of Medicinal Chemistry, 2012, 50, 27-38

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid Solvents: Dichloromethane ;  5 h
リファレンス
Facile Synthesis of N-((Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamides via Click Chemistry
Yarlagadda, Bharath; Devunuri, Nagaraj; Mandava, V. Basaveswara Rao, Journal of Heterocyclic Chemistry, 2017, 54(2), 864-870

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide
リファレンス
Alkaline C-S bond cleavage of some (arylthio)methylbenzoates
El-Hegazy, Fatma El-Zahraa M.; El-Bardan, Ali A.; Hamed, Ezzat A., Phosphorus, 1994, 88(1-4), 113-22

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Benzene derivatives [(tetrazolylbiphenylyl)-substituted benzoic acid morpholides and analogs] for treatment of kidney disease, and pharmaceutical compositions containing them
, European Patent Organization, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid ;  heated
リファレンス
Synthesis and evaluation of properties of poly(p-phenylenevinylene) based 1,3,4-oxadiazole systems for optoelectronics and nonlinear optical applications
Kaippamangalath, Nimisha; Gopalakrishnapanicker, Unnikrishnan, Polymer International, 2016, 65(10), 1221-1231

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents
Lopes, Marcela Silva; Sena, Camila Filizzola de Andrade; Silva, Bruno Leonardo; de Souza, Cristina Maria; Ramos, Jonas Pereira; et al, Anti-Cancer Agents in Medicinal Chemistry, 2015, 15(2), 206-216

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Phosphorus pentoxide ,  Ferric nitrate ;  2 h, rt
リファレンス
A mechanochemical domino reaction: From α-methylbenzyl alcohols to diacylfuroxans
Lu, Li-Yu; Zhang, Pu; Qin, Yu-Jun; Guo, Zhi-Xin, Results in Chemistry, 2022, 4,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sulfuric acid ,  Nitric acid
リファレンス
Neurotropic and psychotropic agents. CXII. Synthesis of the 3-hydroxy-4-methyl derivative of amphetamine
Valenta, V.; Protiva, M., Collection of Czechoslovak Chemical Communications, 1977, 42(7), 2240-5

4-Methyl-3-nitrobenzoic acid Raw materials

4-Methyl-3-nitrobenzoic acid Preparation Products

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